molecular formula C21H26O B3029570 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one CAS No. 7078-98-0

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Cat. No. B3029570
CAS RN: 7078-98-0
M. Wt: 294.4 g/mol
InChI Key: HCUWXYBKPSKTAB-UHFFFAOYSA-N
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Description

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone is a compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and natural products synthesis. The compound is characterized by a cyclohexadienone core with benzylidene and di-tert-butyl substituents, which contribute to its reactivity and stability .

Synthesis Analysis

The synthesis of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone has been improved by optimizing the conditions, such as the dropwise addition of secondary amines, which drastically reduces the dosage of amines needed. The removal of water generated during the Mannich base formation step accelerates the reaction and improves yield. Various aromatic aldehydes can react with 2,6-di-tert-butylphenol to produce diverse derivatives of the compound, with yields up to 75% .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of similar compounds, such as 4-benzoyl-4-methylcyclohexa-2,5-dienone and its derivatives, has been investigated towards nucleophiles. These studies suggest that the benzylidene analog would also exhibit interesting reactivity patterns, potentially including nucleophilic addition due to the electron-deficient nature of the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone are not explicitly detailed in the provided papers. However, the presence of bulky tert-butyl groups likely increases the steric hindrance around the reactive sites of the molecule, which could influence its boiling point, solubility, and stability. The compound's reactivity towards secondary amines and its ability to form derivatives with various aromatic aldehydes suggest that it has electrophilic sites amenable to nucleophilic attack .

Scientific Research Applications

Synthesis and Derivative Formation

  • Improved synthesis methods have been developed for 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one, leading to the production of diverse derivatives. The optimized synthesis involved reduced amine dosages and accelerated reaction times, resulting in various aromatic aldehyde derivatives (Wang et al., 2014).

Reaction with P(III) Acid Esters

  • The compound reacts with P(III) acid esters to produce phosphorylated phosphorus ylides, tetra-tert-butylstilbenequinone, and biphosphorylated sterically hindered phenols, indicating its potential in complex chemical reactions (Gazizov et al., 2012).

Photochemical Reactions

  • Studies have shown that photochemical reactions involving silyl-substituted derivatives of this compound can produce specific dienes, indicating its utility in photochemistry (Oikawa et al., 2008).

Polymerization Retarders

  • This compound has been used as a polymerization retarder in styrene polymerization. Its interaction with peroxy radicals and other compounds during this process highlights its role in industrial polymer chemistry (Neilson & Morrison, 2012).

Anodic Oxidative Fluorination

  • Anodic fluorination of this compound, with subsequent reduction, has been shown to be successful, indicating its potential in synthetic organic chemistry and material science (Sawaguchi et al., 2001).

Complex Formation

  • Studies on the electrochemical oxidation of related compounds show the potential for forming non-covalent complexes with benzoxazole moieties, further expanding its application in synthetic and electrochemical studies (Salehzadeh & Nematollahi, 2014).

Isomerization Studies

  • This compound has been involved in isomerization studies, providing insight into skeletal rearrangement processes in organic chemistry (Matsuno et al., 2003).

Future Directions

The synthesis of 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one has been attracting much research interest . As one important species of Quinone methides (QMs), 2,6-di-tert-butyl-7-substituted quinone methides have attracted a lot of attention for their anti-polymerization and antioxidant characteristics . They are the leading candidates for replacing toxic nitrophenol polymerization retarders, such as 2,6-dinitro-4-sec-butylphenol . Future research may focus on improving the synthesis process and exploring its potential applications.

properties

IUPAC Name

4-benzylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWXYBKPSKTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=CC=C2)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052453
Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Product Name

4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

CAS RN

7078-98-0
Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7078-98-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(1,1-dimethylethyl)-4-(phenylenemethylene)cyclohexa-2,5-dien-1-one
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Reactant of Route 2
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Reactant of Route 3
Reactant of Route 3
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Citations

For This Compound
31
Citations
J Yu, C Zhao, R Zhou, W Gao, S Wang… - … A European Journal, 2020 - Wiley Online Library
The development of the uranyl cation as a powerful photocatalyst is seriously delayed in comparison with the advances in its fundamental and structural chemistry. However, its …
B Xiong, S Xu, W Xu, Y Liu, L Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
A simple and efficient method for the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides (p-QMs) with anilines and phenols has been established. Without the …
Number of citations: 6 pubs.rsc.org
N Jha, S Mondal, M Kapur - Chemical Communications, 2023 - pubs.rsc.org
Herein, we report an efficient synthetic strategy for an Fe(ii)-catalyzed site-selective ring opening of bicyclo[n.1.0]alkanols and their concomitant 1,6-conjugate addition to p-quinone …
Number of citations: 5 pubs.rsc.org
O Turbedaroglu, F Lafzi, H Kilic - Chemical Communications, 2022 - pubs.rsc.org
8-Aminoquinolines are the building blocks of many pharmaceutical compounds, which has motivated the scientific community to develop new ways to derivatize these compounds. In …
Number of citations: 7 pubs.rsc.org
J Li, K Wang, J Wu, H Zhang, Y Chen… - European Journal of …, 2022 - Wiley Online Library
Conventional methods for the general and efficient synthesis of 4‐hydroxybenzo‐ phenones are extremely underdeveloped and limited. We herein report a challenging metal‐free …
Y Wang, K Wang, W Cao, X Liu, X Feng - Organic letters, 2019 - ACS Publications
A chiral Mg(II)/N,N′-dioxide complex was found to be highly effective in promoting the diastereo- and enantioselective 1,6-conjugate addition of various azaarylacetamides to p-…
Number of citations: 20 pubs.acs.org
JN Arokianathar, WC Hartley, C McLaughlin… - Molecules, 2021 - mdpi.com
The isothiourea-catalyzed enantioselective 1,6-conjugate addition of para-nitrophenyl esters to 2,6-disubstituted para-quinone methides is reported. para-Nitrophenoxide, generated in …
Number of citations: 4 www.mdpi.com
J Rostoll-Berenguer, V García-García… - ACS Organic & …, 2023 - ACS Publications
An organophotoredox 1,6-radical addition of 3,4-dihidroquinoxalin-2-ones to para-quinone methides catalyzed by Fukuzumi’s photocatalyst is described under the irradiation of a HP …
Number of citations: 5 pubs.acs.org
V Akyildiz, F Lafzi, H Kilic, N Saracoglu - Organic & Biomolecular …, 2022 - pubs.rsc.org
Solvent-promoted and -controlled regioselective bond alkylation reactions of para-quinone methides (p-QMs) with N–H free-indoline and 1,2,3,4-tetrahydroquinoline (THQ) under metal-…
Number of citations: 6 pubs.rsc.org
W Shang, L Zhu, Z Li, W Xu, B Xiong, Y Liu… - The Journal of …, 2023 - ACS Publications
A simple and efficient method for the ruthenium-catalyzed 1,6-hydroalkylation of para-quinone methides (p-QMs) with ketones via the in situ activation of C(sp 3 )–H bonds has been …
Number of citations: 3 pubs.acs.org

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